REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([O:9][CH3:10])[C:3]=1[Cl:11].C([Li])CCC.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C.C(Cl)(=O)C>C(OCC)C>[Cl:11][C:3]1[C:4]([O:9][CH3:10])=[C:5]([Cl:8])[CH:6]=[CH:7][C:2]=1[B:21]([OH:22])[OH:20]
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)Cl)OC)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
8.8 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
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60 mmol
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Type
|
reactant
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Smiles
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C(C)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for an hour at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the temperature below −60° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
CUSTOM
|
Details
|
the temperature below −60° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and 1N NaOH (40 mL)
|
Type
|
EXTRACTION
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Details
|
the organic phase was extracted with additional 1N NaOH (10 mL)
|
Type
|
ADDITION
|
Details
|
ice was added
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1OC)Cl)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.8 mmol | |
AMOUNT: MASS | 3.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |